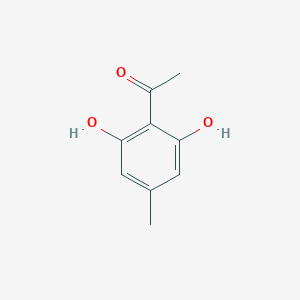

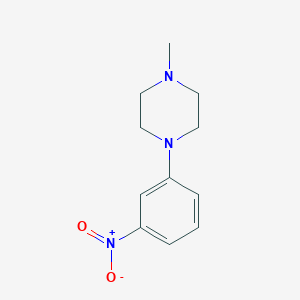

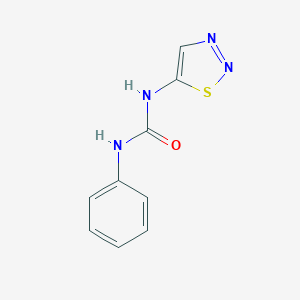

![molecular formula C7H15ClN2 B128400 Chlorhydrate de 3-amino-3-azabicyclo[3.3.0]octane CAS No. 58108-05-7](/img/structure/B128400.png)

Chlorhydrate de 3-amino-3-azabicyclo[3.3.0]octane

Vue d'ensemble

Description

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride is a compound that features prominently in the field of medicinal chemistry due to its structural characteristics, which make it a valuable scaffold for the development of pharmaceutical agents. The azabicyclo[3.3.0]octane ring system is a key structural motif that is found in a variety of biologically active compounds, particularly those targeting the central nervous system, such as potential treatments for Alzheimer's disease .

Synthesis Analysis

The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was achieved using (R)-1-phenylethylamine to introduce chirality . This method also allowed for the preparation of a series of N-3-alkyl compounds through a "one-pot" deprotection-alkylation procedure, starting from key compounds . Similarly, the synthesis of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring has been described, with compounds such as 3-Amino-5-(1-azabicyclo[3.3.0]octan-5-yl)methyl-1,2,4-oxadiazole showing high selectivity for the M1 muscarinic receptor, which is significant in the context of Alzheimer's disease research .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds has been extensively studied using various spectroscopic techniques. For example, a series of α-hydroxyesters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid was synthesized and analyzed by IR and NMR spectroscopy . The use of 1H–1H COSY and 1H–13C correlation spectra facilitated the unambiguous assignment of the bicyclic carbon and proton resonances . Additionally, the crystal structure of ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate was determined using X-ray diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The azabicyclo[3.3.0]octane core can undergo various chemical reactions, which are essential for the modification and derivatization of the scaffold to enhance its biological activity. The phenylethyl and p-methoxy groups linked to the N-atom in the synthesized stereoisomers can be removed by hydrogenolysis, yielding the corresponding NH-3 derivatives . This step is crucial for further functionalization of the molecule and for the exploration of its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. The presence of the azabicyclo[3.3.0]octane ring imparts certain stereochemical and electronic characteristics that can affect the compound's solubility, stability, and reactivity. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will influence its pharmacokinetics and pharmacodynamics. While the specific properties of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride are not detailed in the provided papers, the methodologies and analyses described can be applied to this compound to determine its characteristics .

Applications De Recherche Scientifique

Synthèse d'antagonistes des récepteurs cannabinoïdes

Ce composé est utilisé comme réactif dans la synthèse d'antagonistes des récepteurs cannabinoïdes . Ces antagonistes sont importants pour l'étude du système endocannabinoïde et ont des applications thérapeutiques potentielles dans le traitement de troubles tels que l'obésité, la douleur chronique et la dépendance aux drogues.

Intermédiaire chimique en synthèse organique

En raison de sa structure unique, le chlorhydrate de 3-amino-3-azabicyclo[3.3.0]octane sert d'intermédiaire polyvalent en synthèse organique . Il peut être utilisé pour préparer divers composés bicycliques et polycycliques, qui sont précieux dans la recherche et le développement pharmaceutiques.

Développement de ligands chiraux

La nature chirale de ce composé le rend approprié pour le développement de ligands chiraux . Ces ligands peuvent être utilisés en synthèse asymétrique, ce qui est crucial pour la production de substances énantiomériquement pures, souvent requises dans l'industrie pharmaceutique.

Recherche en science des matériaux

En science des matériaux, le squelette bicyclique robuste de ce composé peut être incorporé dans des polymères pour améliorer leur résistance mécanique et leur stabilité thermique . Cette application est importante dans la création de matériaux avancés pour les industries aérospatiale et automobile.

Recherche sur les analogues de neurotransmetteurs

Les chercheurs utilisent ce composé comme un analogue pour les neurotransmetteurs naturels afin d'étudier leurs interactions avec les récepteurs dans le cerveau . Cette recherche peut conduire à une meilleure compréhension des maladies neurologiques et au développement de nouveaux traitements.

Conception de catalyseurs

La structure du composé lui permet d'agir comme un échafaudage pour les catalyseurs utilisés dans les réactions chimiques . Les catalyseurs basés sur cette structure pourraient améliorer l'efficacité et la sélectivité des procédés chimiques, ce qui est bénéfique pour la chimie industrielle.

Mimétisme peptidique

Sa structure est similaire à celle de certains peptides, ce qui le rend utile dans le mimétisme peptidique . Cette application est importante dans la conception de médicaments, où le mimétisme des peptides naturels peut conduire au développement de nouveaux agents thérapeutiques.

Recherche biochimique

En recherche biochimique, ce composé peut être utilisé pour modifier les enzymes ou d'autres protéines afin d'étudier leur fonction ou de créer de nouveaux biocatalyseurs . Cela a des implications pour la compréhension des processus biologiques et pour les applications biotechnologiques.

Safety and Hazards

3-Amino-3-azabicyclo[3.3.0]octane hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYNXKFLSQEEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973688 | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58108-05-7 | |

| Record name | Cyclopenta[c]pyrrol-2(1H)-amine, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58108-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058108057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-amino-3-azabicyclo[3.3.0]octane hydrochloride in the synthesis of the azo-Schiff base ligand?

A: 3-amino-3-azabicyclo[3.3.0]octane hydrochloride serves as a primary amine source in the synthesis of the azo-Schiff base ligand. The research paper describes reacting it with salicylaldehyde and aniline []. This reaction likely follows a two-step process:

Q2: What are the potential applications of the synthesized metal complexes containing the azo-Schiff base ligand derived from 3-amino-3-azabicyclo[3.3.0]octane hydrochloride?

A2: The research highlights three main potential applications for these metal complexes:

- Catalysis: The cobalt, copper, and nickel complexes demonstrated "good/moderate" catalytic activity in the oxidation of styrene and cyclohexene []. This suggests potential applications in organic synthesis and industrial processes.

- Antimicrobial agents: The synthesized compounds exhibited "good suppressor effects" against various Gram-positive and Gram-negative bacteria [], indicating potential as antibacterial agents.

- Electrochemical applications: The paper also mentions investigating the electrochemical properties of the synthesized compounds []. While specific details are not provided in the abstract, this suggests potential applications in areas like sensors or electrocatalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.